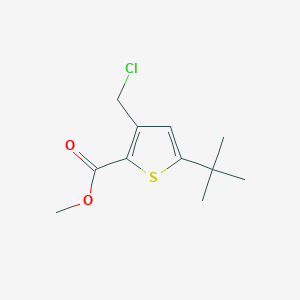
2,5-Dimethyl-4-ethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2, 5-dimethylthiazole, also known as 2, 5-dimethyl-4-ethylthiazole, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 4-Ethyl-2, 5-dimethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-ethyl-2, 5-dimethylthiazole is primarily located in the membrane (predicted from logP). 4-Ethyl-2, 5-dimethylthiazole exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-ethyl-2, 5-dimethylthiazole can be found in coffee and coffee products, mushrooms, potato, and tea. This makes 4-ethyl-2, 5-dimethylthiazole a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
2,5-Dimethyl-4-ethylthiazole is involved in the synthesis of new fluorescent solvatochromic dyes. These dyes have strong solvent-dependent fluorescence, correlated with solvent polarity. They are useful for developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Reaction Studies with Diazomethane
Research includes the reaction of thiazole derivatives with diazomethane, leading to various structurally interesting compounds. This study contributes to understanding the chemical behavior of thiazoles in organic synthesis (Kägi et al., 1993).
Synthesis and Docking Studies
The compound's derivatives have been used in synthesis and docking studies for pharmaceutical applications. This includes the development of molecules with potential antimicrobial activities, emphasizing the drug's molecular-level effects (Kadam, 2023).
Chemotherapy of Bacterial Infections
Historically, 2,5-Dimethyl-4-ethylthiazole derivatives have been investigated for their potential in treating bacterial infections. This research provided insights into the antimicrobial properties of thiazole compounds (Ganapathi & Venkataraman, 1948).
Biothiol Detection
It has applications in detecting biothiols like cysteine and homocysteine in cells. Derivatives of this compound have been used as probes in colorimetric and ratiometric fluorescent sensing, important for understanding cellular functions (Wang et al., 2017).
Corrosion Inhibition
Derivatives of 2,5-Dimethyl-4-ethylthiazole have been studied for their inhibitory effects on copper corrosion in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Sudheer & Quraishi, 2013).
Antimicrobial Studies
Modified derivatives of this compound have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains. This research is important for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Synthesis of Flavors
2,5-Dimethyl-4-ethylthiazole and its derivatives have been synthesized for applications in flavoring, demonstrating its versatility in both medicinal and food chemistry (Hou Dan-dan, 2010).
Eigenschaften
CAS-Nummer |
32272-57-4 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
4-ethyl-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 |
InChI-Schlüssel |
ZJGXJKFDKNNBTK-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C |
Kanonische SMILES |
CCC1=C(SC(=N1)C)C |
melting_point |
115-116°C |
Andere CAS-Nummern |
32272-57-4 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
